Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

2-Methyl-1H-benzodimidazole-5-carbonitrile structure
92443-13-5 structure
Nombre del producto:2-Methyl-1H-benzodimidazole-5-carbonitrile
Número CAS:92443-13-5
MF:C9H7N3
Megavatios:157.171981096268
MDL:MFCD06659814
CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile Propiedades químicas y físicas

Nombre e identificación

    • 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
    • 1H-Benzimidazole-6-carbonitrile,2-methyl-
    • 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
    • 2-methyl-1H-Benzimidazole-6-carbonitrile
    • 2-methyl-3H-benzimidazole-5-carbonitrile
    • 2-Methyl-1H-benzimidazole-5-carbonitrile
    • 2-Methyl-5-cyan-benzimidazol
    • 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
    • 5-CYANO-2-METHYL-BENZIMIDAZOLE
    • 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
    • 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
    • 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
    • 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
    • 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
    • 2-Methyl-1H-benzodimidazole-5-carbonitrile
    • MDL: MFCD06659814
    • Renchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
    • Clave inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=C2C(NC(C)=N2)=CC=1

Atributos calculados

  • Calidad precisa: 157.06400
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0

Propiedades experimentales

  • PSA: 52.47000
  • Logp: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile Información de Seguridad

2-Methyl-1H-benzodimidazole-5-carbonitrile Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methyl-1H-benzodimidazole-5-carbonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A2B Chem LLC
AC87325-5g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 96%
5g
$1316.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784319-5g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 98%
5g
¥19346.00 2024-04-25
abcr
AB267934-1g
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; .
92443-13-5 95%
1g
€587.60 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784319-1g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 98%
1g
¥4898.00 2024-04-25
Ambeed
A324131-1g
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5 95+%
1g
$397.0 2024-04-16
1PlusChem
1P0066BH-5g
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE
92443-13-5 96%
5g
$1392.00 2025-02-21
abcr
AB267934-1 g
2-Methyl-1H-benzimidazole-5-carbonitrile; 95%
92443-13-5
1g
€565.00 2023-04-26
TRC
M337363-2.5mg
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5
2.5mg
$ 50.00 2022-06-03
TRC
M337363-5mg
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
92443-13-5
5mg
$ 65.00 2022-06-03
eNovation Chemicals LLC
Y1249907-1g
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE
92443-13-5 95%
1g
$500 2024-06-07

2-Methyl-1H-benzodimidazole-5-carbonitrile Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Sucrose Solvents: Ethanol ,  Acetone
Referencia
Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles
Navarro-Ocana, Arturo; Olguin, Luis F.; Luna, Hector; Jimenez-Estrada, Manuel; Barzana, Eduardo, Journal of the Chemical Society, 2001, (21), 2754-2756

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  8 h, 120 °C
Referencia
Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis
Sharma, Saurabh; Bhattacherjee, Dhananjay; Das, Pralay, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Indium Solvents: Ethyl acetate ;  6 h, reflux
Referencia
Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters
Kim, Jaeho; Kim, Jihye; Lee, Hyunseung; Lee, Byung Min; Kim, Byeong Hyo, Tetrahedron, 2011, 67(41), 8027-8033

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ;  rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Preparation of oxadiazole compounds as S1P1 agonists
, United States, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ;  1.5 h, 170 °C
Referencia
Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines
De Luca, Lidia; Porcheddu, Andrea, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ;  30 min, 20 bar, 150 °C
Referencia
A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method
Szabo, Balazs; Faigl, Ferenc; Eles, Janos; Greiner, Istvan, Current Organic Chemistry, 2018, 22(19), 1940-1944

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Rhodium ,  Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ;  48 h, 140 °C
1.2 Reagents: Water
Referencia
Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents
Yamini ; Sharma, Saurabh ; Das, Pralay, Applied Organometallic Chemistry, 2021, 35(8),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Stannous chloride ;  1 min, rt → 130 °C; 5 min, 130 °C
Referencia
Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions
VanVliet, David S.; Gillespie, Paul; Scicinski, Jan J., Tetrahedron Letters, 2005, 46(39), 6741-6743

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol ,  1,4-Dioxane ;  48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ;  rt
Referencia
Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source
Sharma, Saurabh; Sharma, Ajay; Yamini; Das, Pralay, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

Métodos de producción 10

Condiciones de reacción
1.1 12 h, reflux
Referencia
Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof
, United States, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ;  24 h, 130 °C
Referencia
Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
A844236
Pureza:99%
Cantidad:1g
Precio ($):357.0